8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
Description
8-(4-Bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a polycyclic heteroaromatic compound featuring a fused benzo-phenanthrolinone core substituted with a 4-bromophenyl group at the 8-position. Its molecular formula is C₂₅H₁₉BrN₂O, with a molecular weight of approximately 443.34 g/mol. The bromophenyl substituent enhances lipophilicity and electronic stability, making it a candidate for applications in medicinal chemistry and materials science. Characterization typically involves IR, NMR, and mass spectrometry to confirm structural integrity .
Properties
IUPAC Name |
8-(4-bromophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O/c23-14-8-6-13(7-9-14)22-21-16(3-1-5-19(21)26)20-15-4-2-12-24-17(15)10-11-18(20)25-22/h2,4,6-12,22,25H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWRFFJWGRAKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, especially involving the bromine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and DNA, leading to a range of biological effects. The pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is highlighted through comparisons with analogous compounds (Table 1). Key differences in substituents, electronic properties, and synthetic pathways are discussed below.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Insights:
Substituent Effects: The 4-bromophenyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability in drug design. This contrasts with 3-pyridinyl (polar, metal-binding) and 4-hydroxyphenyl (hydrophilic, H-bonding) analogs .
Synthetic Efficiency: Tetrahydrobenzoacridinones (e.g., Scheme 1 in ) are synthesized using Al-SBA-15 catalysts under green conditions (yields >85%), whereas bromophenyl-substituted phenanthrolinones may require harsher bromination steps .
Biological Relevance: Bromophenyl groups are associated with Formyl Peptide Receptor (FPR) agonism in pyridazinones, suggesting the target compound could modulate similar pathways . Tetrahydrobenzoacridinones with isoxazole/isothiazole moieties demonstrate antiviral activity, implying structural flexibility for target optimization .
Biological Activity
8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound belonging to the phenanthroline family. This compound is notable for its unique tetracyclic structure and potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C22H17BrN2O
- Molecular Weight : 405.3 g/mol
- IUPAC Name : 8-(4-bromophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Structural Characteristics
The compound features a fused ring system that enhances its stability and reactivity. The presence of the bromophenyl group is significant as it influences the compound's interactions with biological targets and its overall pharmacological profile.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Studies have shown that this compound has potential as an anticancer agent. Its unique structural features allow it to interact effectively with biological targets involved in cancer pathways. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific proteins that regulate cell survival and proliferation.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, suggesting its potential as a therapeutic agent.
Interaction with Biological Macromolecules
The compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions can significantly influence cellular processes:
- Binding Affinity : Research indicates that this compound has a high binding affinity for certain proteins involved in signaling pathways.
- Impact on Cellular Processes : By modulating these interactions, the compound can affect gene expression and protein function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one | Similar tetracyclic structure with chlorine substitution | Potentially different biological activity due to chlorine's electronic effects |
| 1-(4-bromophenyl)-2-methyl-1H-indole | Indole core with bromophenyl group | Different ring system may alter reactivity and biological properties |
| 4-bromo-1H-pyrazolo[3,4-b]quinolin-5-one | Contains quinoline structure | Exhibits distinct pharmacological profiles compared to tetrahydro derivatives |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The condensation of 4-bromobenzaldehyde with suitable phenanthroline precursors under acidic conditions.
- Cyclization and Oxidation Steps : Following condensation, cyclization and oxidation are performed to yield the final product.
Chemical Reactions
The compound undergoes various chemical reactions which are crucial for its biological activity:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be conducted using hydrogenation techniques with palladium catalysts.
- Substitution Reactions : Halogen substitution reactions are common where the bromine atom can be replaced by other functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
